molecular formula C18H20N4O3S B6575623 N-(2H-1,3-benzodioxol-5-yl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide CAS No. 1105210-17-0

N-(2H-1,3-benzodioxol-5-yl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B6575623
CAS No.: 1105210-17-0
M. Wt: 372.4 g/mol
InChI Key: JXAFLRKSORLOGI-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzodioxole group, a piperidine ring, and a cyclopropyl-thiadiazole moiety, making it a unique candidate for further study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxole derivative and the cyclopropyl-thiadiazole moiety. These intermediates are then coupled using appropriate reaction conditions to form the final product. Common synthetic routes may include:

  • Condensation reactions: To form the benzodioxole ring.

  • Cyclization reactions: To create the cyclopropyl-thiadiazole moiety.

  • Amide coupling: To link the piperidine ring with the benzodioxole and cyclopropyl-thiadiazole groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: To introduce oxygen-containing functional groups.

  • Reduction: To reduce specific functional groups.

  • Substitution: To replace one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

  • Substitution: Using nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The reactions can yield various derivatives, depending on the reagents and conditions used. For example, oxidation may produce hydroxyl or carboxyl derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: In studying biological pathways and interactions.

  • Medicine: Potential use in drug development, particularly in targeting specific diseases.

  • Industry: As a chemical intermediate in the production of various industrial products.

Mechanism of Action

The exact mechanism of action of this compound is still under investigation, but it is believed to interact with specific molecular targets and pathways. Potential targets may include enzymes, receptors, or other proteins involved in biological processes. The compound may exert its effects by modulating these targets, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

  • Amuvatinib Derivative: N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide

  • COX Inhibitors: Various benzodioxole derivatives used as non-steroidal anti-inflammatory drugs (NSAIDs)

  • Anticancer Agents: Indole-based compounds with anticancer activity

Uniqueness: N-(2H-1,3-benzodioxol-5-yl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its distinct structure and reactivity profile make it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c23-18(19-13-3-4-14-15(9-13)25-10-24-14)22-7-5-12(6-8-22)17-21-20-16(26-17)11-1-2-11/h3-4,9,11-12H,1-2,5-8,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAFLRKSORLOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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